molecular formula C13H13NO3S B1391629 [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1053656-82-8

[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1391629
CAS No.: 1053656-82-8
M. Wt: 263.31 g/mol
InChI Key: NGVJJXWBEWGFKO-UHFFFAOYSA-N
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Description

[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid: is an organic compound that features a thiazole ring substituted with a methoxybenzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxybenzyl group and the acetic acid moiety. One common synthetic route includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. Subsequent alkylation with 3-methoxybenzyl bromide and carboxylation yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the thiazole ring can produce a dihydrothiazole compound.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group and thiazole ring can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
  • [2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
  • [2-(3-Methoxybenzyl)-1,3-oxazol-4-yl]acetic acid

Uniqueness

[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid is unique due to the specific substitution pattern on the thiazole ring and the presence of the methoxybenzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-11-4-2-3-9(5-11)6-12-14-10(8-18-12)7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJJXWBEWGFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235184
Record name 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-82-8
Record name 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
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[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid

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